Ethyl cyano(4-methylcycloheptyl)acetate

Description

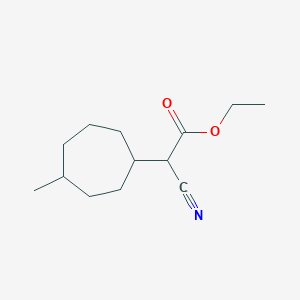

Ethyl cyano(4-methylcycloheptyl)acetate (CAS: 5452-85-7) is an organic compound with the molecular formula C₁₃H₂₁NO₂ and the SMILES notation CCOC(=O)C(C#N)C1CCCC(CC1)C . It features an ethyl ester backbone, a cyano group (-CN), and a 4-methylcycloheptyl substituent. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound is cataloged in databases such as DTXSID50280895 and has an InChIKey MLKBVLYMGYYCCS-UHFFFAOYSA-N .

Properties

CAS No. |

5452-85-7 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(4-methylcycloheptyl)acetate |

InChI |

InChI=1S/C13H21NO2/c1-3-16-13(15)12(9-14)11-6-4-5-10(2)7-8-11/h10-12H,3-8H2,1-2H3 |

InChI Key |

MLKBVLYMGYYCCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCCC(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano(4-methylcycloheptyl)acetate can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 4-methylcycloheptanone under basic conditions to yield the desired compound.

Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.

Phase Transfer Catalysis: Sodium cyanoacetate can be reacted with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(4-methylcycloheptyl)acetate undergoes various types of chemical reactions:

Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.

Substitution Reactions: The nitrile group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves the use of a base like piperidine and an aldehyde or ketone.

Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Condensation Reactions: Substituted alkenes.

Substitution Reactions: Various substituted nitriles.

Hydrolysis: Cyanoacetic acid and ethanol.

Scientific Research Applications

Ethyl cyano(4-methylcycloheptyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl cyano(4-methylcycloheptyl)acetate involves its reactivity at the nitrile and ester functional groups. The compound can undergo nucleophilic addition at the nitrile group and nucleophilic substitution at the ester group. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the adjacent methylene group for various condensation reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Ethyl cyano(4-methylcycloheptyl)acetate belongs to the broader class of ethyl cyanoacetate derivatives, which share the core structure NC-CH₂-COOCH₂CH₃ but differ in substituent groups. Key analogs include:

Key Observations :

Physical and Chemical Properties

Solubility and Stability

- This compound: Limited solubility in polar solvents (e.g., water) due to the hydrophobic cycloheptyl group; soluble in DMSO and ethyl acetate .

- Ethyl cyanoacetate (ECYA): More polar and soluble in methanol and acetonitrile .

- Ethyl 2-(4-cyanophenyl)acetate: Higher solubility in organic solvents like ethyl acetate compared to cycloheptyl analogs .

Thermal Stability

Environmental and Toxicological Profiles

- Biodegradation: ECYA undergoes ester cleavage followed by metabolite degradation . The cycloheptyl group in this compound may prolong environmental persistence due to reduced microbial accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.